4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
“4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is a compound that likely contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal .Chemical Reactions Analysis
Imidazole-containing compounds show both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms . They show two equivalent tautomeric forms .Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
Research has shown that thiophene derivatives play a crucial role in the synthesis of heterocyclic compounds, which are essential for developing new materials and pharmaceuticals. Studies such as those conducted by Mohareb et al. (2004) and Yıldırım et al. (2005) have explored the reactivity of similar thiophene and pyrazole derivatives towards synthesizing pyrazole, pyrimidine, and pyridazine derivatives, which have significant implications for medicinal chemistry and material science. These studies demonstrate the versatility of thiophene and pyrazole derivatives in synthesizing a wide range of heterocyclic compounds with potential applications in drug development and other fields Mohareb et al., 2004; Yıldırım et al., 2005.
Synthesis of Functionalized Compounds
A recent study by Kanwal et al. (2022) focused on synthesizing pyrazole-thiophene-based amide derivatives via various catalytic approaches. This research highlighted the synthesis of functionalized thiophene derivatives and their potential applications in nonlinear optical properties and as chemically reactive compounds. The study also utilized DFT calculations to investigate the electronic structure of the synthesized compounds, offering insights into their chemical reactivity and stability Kanwal et al., 2022.
Biological Evaluation and Antimicrobial Activity
The synthesis of novel compounds and their biological evaluation play a critical role in discovering new drugs and antimicrobial agents. Studies have explored the antimicrobial activities of newly synthesized pyrazole, pyrimidine, and pyridazine derivatives, demonstrating the potential of these compounds in developing new antimicrobial therapies. For instance, research by Abunada et al. (2008) investigated the antimicrobial activity of new pyrazole-fused pyrimidinone derivatives, showing significant potential in antimicrobial therapy Abunada et al., 2008.
Mechanism of Action
While the specific mechanism of action for “4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is not available, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
4-bromo-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4OS/c1-9-6-12-17(4-5-18(12)16-9)3-2-15-13(19)11-7-10(14)8-20-11/h4-8H,2-3H2,1H3,(H,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHSVOKCENWWRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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